![molecular formula C15H15N3O2S B3985407 2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}pyridine](/img/structure/B3985407.png)
2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}pyridine
Overview
Description
2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}pyridine (NPTP) is a chemical compound that belongs to the class of thioaryl nitro compounds. It has been extensively studied due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}pyridine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also inhibit the synthesis of DNA and RNA in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antibacterial and antifungal activity against a range of microorganisms. In addition, this compound has been found to exhibit fluorescent properties, which make it a potential candidate for use as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}pyridine is its potent anticancer activity. It has been shown to be effective against a range of cancer cell lines, which makes it a potential candidate for further development as an anticancer agent. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}pyridine. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of more effective anticancer agents. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions could be further explored. Overall, the study of this compound has the potential to lead to the development of novel drugs and diagnostic tools for a range of diseases.
Scientific Research Applications
2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}pyridine has been studied for its potential applications as an anticancer agent, antibacterial agent, and antifungal agent. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-18(20)13-7-6-12(17-9-3-4-10-17)11-14(13)21-15-5-1-2-8-16-15/h1-2,5-8,11H,3-4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXAZDVJGKYLLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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